Ciprostène de calcium

Vue d'ensemble

Description

- Its solubility is low in water but higher in organic solvents.

- Functionally, it acts similarly to hormones and can regulate certain metabolic and biochemical processes within the body .

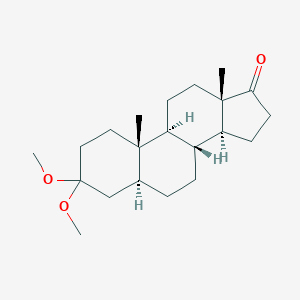

Ciprostene calcium: is a prostacyclin analogue. It is a white to pale yellow crystalline solid, often in powder form.

Applications De Recherche Scientifique

- Ciprostene calcium has applications in several fields:

Cardiovascular Research: It is studied for its effects on peripheral vascular diseases.

Biology and Chemistry: Researchers explore its interactions with biological systems and its impact on cellular pathways.

Mécanisme D'action

- Ciprostene calcium exerts its effects through prostacyclin-related pathways.

- It likely interacts with molecular targets involved in platelet aggregation and vascular function.

- Detailed mechanisms require further investigation.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ciprostene calcium is known to inhibit adenosine diphosphate-induced platelet aggregation This suggests that it interacts with enzymes and proteins involved in the biochemical reactions of platelet aggregation

Cellular Effects

In cellular contexts, Ciprostene calcium has been shown to have effects on various types of cells. For instance, it has been reported to inhibit U-46619-induced cellular hypertrophy and MAP kinase activity . This suggests that Ciprostene calcium influences cell function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ciprostene calcium involves its role as a prostacyclin agonist . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Ciprostene calcium is a stable compound , suggesting that it may have consistent effects over time

Dosage Effects in Animal Models

In animal models, Ciprostene calcium has been shown to induce hypotension and cause tachycardia when administered at a dose of 0.16 µg/kg/min . It also inhibits ADP-induced platelet aggregation ex vivo and in vitro with ID50 values of 9.1 µg/kg/min and 60 ng/ml, respectively

Méthodes De Préparation

- Unfortunately, specific synthetic routes and reaction conditions for Ciprostene calcium are not widely documented in the available sources. it is typically produced through chemical synthesis.

- Industrial production methods may involve modifications of existing prostacyclin analogues or novel approaches.

Analyse Des Réactions Chimiques

- Ciprostene calcium likely undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not explicitly stated in the available information.

- Major products formed from these reactions would depend on the specific reaction type and starting materials.

Comparaison Avec Des Composés Similaires

- Unfortunately, specific similar compounds are not explicitly listed in the available sources.

- Highlighting its uniqueness would involve comparing it to other prostacyclin analogues or related molecules.

Propriétés

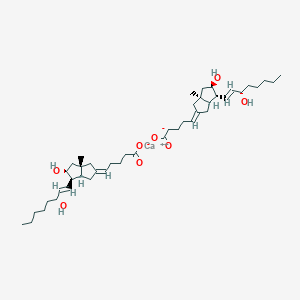

IUPAC Name |

calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTMVDAFPIEZAJ-BMKVUGPNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81703-55-1 | |

| Record name | Ciprostene calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081703551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIPROSTENE CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85Y5Y98EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ciprostene calcium exert its effects on the body?

A1: Ciprostene calcium is a stable analogue of epoprostenol, also known as prostacyclin (PGI2). [] It functions as a prostacyclin receptor agonist, meaning it binds to and activates these receptors. [] This activation leads to a rise in intracellular cyclic AMP (cAMP) levels. [, ] Increased cAMP levels have various downstream effects, including inhibition of platelet aggregation and relaxation of vascular smooth muscle cells. [, ] One study demonstrated that ciprostene calcium effectively inhibited ADP-induced platelet aggregation and significantly elevated platelet cAMP levels in healthy volunteers. []

Q2: What are the potential therapeutic applications of ciprostene calcium based on its mechanism of action?

A2: Research suggests that ciprostene calcium, due to its ability to inhibit platelet aggregation and potentially modulate vascular tone, could be beneficial in treating thrombotic disorders. [] Preclinical studies have explored its potential in spinal cord injury, where it, in combination with a thromboxane A2 synthetase inhibitor, showed promise in maintaining spinal cord blood flow after traumatic injury. []

Q3: Are there any known interactions between ciprostene calcium and other signaling pathways?

A3: Research indicates that ciprostene calcium can oppose the effects of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [] Specifically, ciprostene calcium was found to attenuate thromboxane A2-induced smooth muscle cell hypertrophy and inhibit the associated activation of mitogen-activated protein kinases (MAPKs) by preventing the formation of Shc/GRB2 complexes. [] This suggests a potential interplay between prostacyclin and thromboxane A2 signaling pathways.

Q4: How is ciprostene calcium quantified in biological samples?

A4: A sensitive assay has been developed to measure ciprostene calcium concentrations in human plasma using high-performance liquid chromatography (HPLC). [] This method involves solid-phase extraction of ciprostene calcium and an internal standard from plasma. After derivatization, the final extract is separated by reversed-phase HPLC and detected fluorometrically. This assay demonstrates good extraction efficiency and linearity over a clinically relevant concentration range. []

Q5: What are the limitations and future directions for ciprostene calcium research?

A5: While research suggests potential therapeutic benefits of ciprostene calcium, further investigation is needed to determine its efficacy and safety in humans with thrombotic disorders. [] The ultimate sensitivity of current analytical methods is limited by interfering peaks from the biological matrix, necessitating further refinement. [] Additionally, research exploring the long-term effects, optimal dosing strategies, and potential drug interactions of ciprostene calcium is warranted. Investigating its interplay with other signaling pathways and its role in specific disease models could unveil further therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)

![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)